Barium cis-epoxy-Succinate

Übersicht

Beschreibung

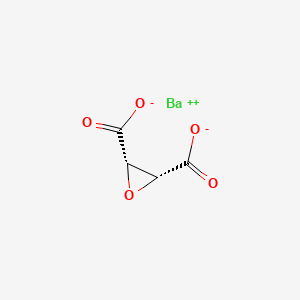

Barium cis-epoxy-Succinate is a chemical compound with the molecular formula C₄H₂BaO₅ It is a barium salt of oxirane-2,3-dicarboxylic acid, which is an epoxide derivative of malonic acid

Wirkmechanismus

Target of Action

The primary target of Barium cis-epoxy-Succinate is the Succinate Receptor 1 (SUCNR1) . SUCNR1, also known as GPR91, is a G-protein coupled receptor that senses extracellular succinate, a metabolic stress signal .

Mode of Action

This compound interacts with SUCNR1 in a similar manner to succinate . The receptor attracts and binds succinate through a cluster of arginines around transmembrane segment VI . These arginines constitute two low-energy succinate binding sites . SUCNR1 is activated by the simultaneous binding of two succinates at high concentrations .

Biochemical Pathways

The activation of SUCNR1 by this compound affects several biochemical pathways. This process is crucial for the selective activation of SUCNR1 by high local succinate concentrations .

Pharmacokinetics

It is known that the compound is a solid at room temperature, soluble in aqueous acid and dilute hydrochloric acid, and has a melting point greater than 290°c .

Result of Action

The activation of SUCNR1 by this compound leads to various molecular and cellular effects. For instance, in primary human M2 macrophages, physiological concentrations of extracellular succinate act through SUCNR1-activated Gq signaling to efficiently regulate transcription of immune function genes . This regulation hyperpolarizes their M2 versus M1 phenotype .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of barium in the environment can lead to different health conditions, especially among those chronically exposed to low to moderate doses

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Barium cis-epoxy-Succinate typically involves the reaction of oxirane-2,3-dicarboxylic acid with a barium salt. One common method is to dissolve oxirane-2,3-dicarboxylic acid in water and then add a barium hydroxide solution. The reaction mixture is stirred and heated to facilitate the formation of the barium salt. The product is then isolated by filtration and dried under vacuum.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed under controlled conditions to ensure high yield and purity. The product is then subjected to purification steps, such as recrystallization, to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Barium cis-epoxy-Succinate can undergo various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols are often employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Barium cis-epoxy-Succinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to study the reactivity of epoxides and their derivatives.

Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Barium oxalate: Another barium salt with different structural properties and applications.

Barium citrate: Used in different industrial and medical applications.

Barium tartrate: Known for its use in analytical chemistry and other fields.

Uniqueness

Barium cis-epoxy-Succinate is unique due to its epoxide ring, which imparts distinct reactivity and potential applications compared to other barium salts. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industry.

Biologische Aktivität

Barium cis-epoxy-succinate is a compound that has garnered attention for its potential biological activities, particularly its interactions with biomolecules and its effects on cellular signaling pathways. This article delves into the detailed biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Target of Action:

The primary target of this compound is the Succinate Receptor 1 (SUCNR1) , also known as GPR91. This receptor plays a crucial role in various physiological processes, including metabolism and immune response.

Mode of Action:

this compound mimics succinate, activating SUCNR1. This activation leads to significant downstream effects through Gq signaling pathways, which are essential for regulating gene transcription related to immune functions in cells such as macrophages .

Biochemical Pathways

The activation of SUCNR1 by this compound influences several biochemical pathways:

- Immune Response: The compound modulates the transcription of genes involved in immune responses, particularly in human M2 macrophages.

- Calcium Mobilization: It elicits intracellular calcium mobilization, which is critical for various cellular functions .

Pharmacokinetics

This compound is characterized by several pharmacokinetic properties:

- Solubility: The compound is soluble in aqueous acid and dilute hydrochloric acid.

- Melting Point: It has a melting point greater than 290°C.

- Biological Half-Life: Current studies are ongoing to determine its half-life and metabolic pathways in vivo.

Table 1: Summary of Biological Activities

Case Study: Immune Modulation

In a study examining the effects of this compound on human M2 macrophages, researchers found that physiological concentrations of succinate significantly enhanced the expression of genes involved in immune regulation through SUCNR1 activation. This suggests a potential therapeutic application in managing inflammatory responses and autoimmune conditions.

Industrial Applications

Beyond its biological significance, this compound has applications in various industries:

Eigenschaften

IUPAC Name |

barium(2+);(2S,3R)-oxirane-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O5.Ba/c5-3(6)1-2(9-1)4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/t1-,2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTAFAUQSARSPC-NUGIMEKKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)C(=O)[O-])C(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](O1)C(=O)[O-])C(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676226 | |

| Record name | Barium (2R,3S)-oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36170-34-0 | |

| Record name | Barium (2R,3S)-oxirane-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.